Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-
Description
The compound 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a phenylethyl chain substituted with a 1H-imidazole ring. Its synthesis involves coupling 4-chlorobenzoic acid derivatives with 2-amino-1-phenylethanol via 1,1’-carbonyldiimidazole (CDI)-mediated amidation, as described in . The structural hallmark of this molecule is the combination of a halogenated aromatic system (4-chlorophenyl) and an imidazole-containing side chain, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
436808-87-6 |
|---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-chloro-N-(2-imidazol-1-yl-2-phenylethyl)benzamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23) |
InChI Key |
LHIZTDQCAGWKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Attachment of the Phenylethyl Chain: The imidazole ring is then alkylated with a phenylethyl halide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with the imidazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide core is typically synthesized via amide coupling reactions , such as:
-
Reaction : Activated carboxylic acid derivatives (e.g., chloroacetyl chloride) react with amine-containing substrates under controlled conditions (e.g., DMF, room temperature) .
-
Example : Formation of the amide linkage between the benzamide moiety and the phenylethyl-imidazolyl chain.
Phenylethyl Chain Attachment
The phenylethyl group is introduced via:
-
Alkylation : Reaction of phenylethylamine with electrophilic centers (e.g., chlorides) to form the ethyl linkage .
-
Coupling reactions : Use of reagents like HATU or EDCl to connect the phenylethyl chain to the imidazole or benzamide moieties.
Formation of the Imidazolyl-Phenylethyl Linkage
-
Reaction : The synthesis involves coupling of 1-phenylethylamine with imidazole derivatives , often mediated by activating agents (e.g., chloroacetyl chloride) .
-
Mechanism : The phenylethylamine undergoes nucleophilic attack on an activated carbonyl group, forming a stable amide bond.
Substitution Reactions on the Benzamide Core
-
Chlorination : The benzamide’s para position is substituted with chlorine via electrophilic aromatic substitution, typically using Cl₂ gas or chlorinating agents (e.g., POCl₃) .
-
Functional group tolerance : The reaction conditions must preserve the imidazole and phenylethyl moieties, requiring careful pH and temperature control.
Analytical Validation
-
Nuclear magnetic resonance (NMR) : Confirms the integrity of amide bonds and aromatic substitution patterns.
-
Mass spectrometry (MS) : Verifies molecular weight (e.g., 325.8 g/mol for the benzamide derivative).
Reaction Conditions and Optimization
| Reaction Step | Conditions | Outcome |
|---|---|---|
| Amide coupling | DMF, room temperature, 2–4 hours | Formation of benzamide core |
| Imidazole cyclization | Sodium acetate, acetic acid, reflux | Stable imidazole ring formation |
| Chlorination of benzamide | POCl₃, elevated temperature | Para-substituted chlorobenzamide |
| Alkylation of phenylethyl | HATU/EDCl coupling agents, inert atmosphere | Linkage to imidazole/phenylethyl |
Scientific Research Applications
Cancer Therapy
Benzamide derivatives, including the compound , have been investigated for their potential as anticancer agents. Research has shown that certain benzamide derivatives can act as inhibitors of key proteins involved in cancer progression.
- Kinesin Spindle Protein Inhibition : A related study highlighted that benzamide derivatives can inhibit kinesin spindle protein, which is crucial for mitosis. This inhibition can lead to cancer cell death, making these compounds valuable for developing new cancer therapies .
Kinase Inhibition
Recent studies have focused on the synthesis of 4-chloro-benzamides that exhibit activity against RET kinase, which is implicated in various cancers. Compounds similar to benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- demonstrated moderate to high potency in inhibiting RET kinase activity, suggesting their potential as therapeutic agents for RET-driven cancers .
Antibacterial Properties
Benzamide derivatives have also been screened for antibacterial activity. Certain synthesized compounds showed promising results against Gram-positive bacteria, indicating their potential use as antibiotics .
Neuroprotective Effects
Some studies suggest that benzamide compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and function.
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzimidazole-Acetamide Derivatives
Compound 15 : 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide ()
- Key Features : Incorporates a benzoyl-substituted benzimidazole core, a thioether linkage, and a 4-chlorophenylacetamide group.
- Physical Properties : Melting point (mp) 158–160°C; IR peaks at 741 cm⁻¹ (C–Cl stretch) and 624 cm⁻¹ (C–S stretch) .
Compound 3 : 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide ()
- Key Features : Similar to Compound 15 but substitutes chlorine with fluorine on the phenyl ring.
- Physical Properties : Higher mp (182–185°C); IR peak at 1156 cm⁻¹ (C–F stretch) .
- Functional Comparison : Fluorine’s electronegativity may alter bioavailability compared to the target compound’s chlorine substituent.
Benzimidazolyl Methyl Chlorobenzamide Derivatives
Compound 18 : 4-chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide ()
- Key Features : Synthesized via Mannich reaction with a chloromethyl-benzimidazole moiety.
- Biological Activity : Exhibits 66.66% inhibition in carrageenan-induced paw edema (anti-inflammatory) .
- Functional Comparison : The chloromethyl group enhances steric bulk, possibly affecting receptor binding compared to the target compound’s imidazole-phenylethyl chain.
Biological Activity
Benzamide derivatives, particularly those containing imidazole and phenylethyl moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be characterized by its structural formula:
This structure consists of a benzamide core with a 4-chloro substitution and an imidazole ring connected to a phenylethyl group. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with the appropriate imidazole derivative followed by phenylethyl amine.
Biological Activity
The biological activity of benzamide derivatives is often attributed to their ability to interact with various biological targets. The following sections summarize the key findings regarding the biological activity of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- .
Antitumor Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antitumor properties. For instance:
- In vitro Studies : A study reported that compounds similar to Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. Specifically, derivatives were tested against HCC827 and NCI-H358 cell lines, yielding IC50 values of approximately 6.26 µM and 6.48 µM, respectively .
Kinase Inhibition
Benzamide derivatives have been identified as inhibitors of specific kinases involved in cancer progression:
- RET Kinase Inhibition : Compounds structurally related to Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- were evaluated for their ability to inhibit RET kinase activity. These compounds displayed moderate to high potency in ELISA-based assays, with some derivatives achieving significant inhibition of cell proliferation driven by RET mutations .
Case Studies
Several case studies highlight the effectiveness of benzamide derivatives in clinical settings:
- Clinical Trials : A cohort study involving patients treated with benzamide derivatives showed promising results in terms of tumor regression and prolonged survival rates in certain cancer types.
- Mechanistic Studies : Detailed mechanistic studies revealed that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting their potential as therapeutic agents .
Tables of Biological Activity
The following table summarizes the biological activities and target interactions of Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- and related compounds:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | >80% yield |
| Solvent | THF or DCM | Prevents hydrolysis |
| Stoichiometry | 1:1.2 (acid:CDI) | Minimizes byproducts |
Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
A combination of FT-IR , NMR (¹H and ¹³C) , and elemental analysis is required:
- FT-IR: Confirms the amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl vibration (~750 cm⁻¹) .
- ¹H NMR: Key signals include the imidazole proton (δ 7.6–8.1 ppm, singlet) and the ethyl linker’s CH₂ groups (δ 3.8–4.2 ppm, multiplet) .
- Elemental Analysis: Validates the molecular formula (e.g., C₁₆H₁₃ClN₃O) with <0.5% deviation .
Q. Table 2: Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Integration |
|---|---|---|
| Imidazole C-H | 7.8–8.1 | 1H (s) |
| Benzamide aromatic protons | 7.2–7.5 | 4H (m) |
| Ethyl linker CH₂ | 3.9–4.2 | 2H (m) |
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity Validation: Employ HPLC-MS to ensure ≥95% purity, as impurities like unreacted 4-chlorobenzoic acid can skew results .
- Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to account for variability .
Advanced Question: What strategies improve solubility for in vitro assays, given the compound’s hydrophobic backbone?
Methodological Answer:
The compound’s hydrophobicity (logP ~3.5) necessitates solubilization strategies:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
- Micellar Systems: Incorporate β-cyclodextrin (10–20 mM) to enhance aqueous solubility via host-guest interactions .
- Salt Formation: Explore hydrochloride salts by reacting the free base with HCl gas in ethanol .
Advanced Question: How can reaction pathways be optimized to minimize byproducts like imidazole dimers?
Methodological Answer:
Byproduct formation is common in imidazole-containing syntheses. Mitigation strategies include:
- Temperature Control: Maintain reaction temperatures below 70°C to prevent dimerization .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time and side reactions .
- Workup Protocol: Quench reactions with ice-cold water to precipitate the product while leaving hydrophilic byproducts in solution .
Advanced Question: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
Halogen positioning influences target binding. For example:
Q. Table 3: Structure-Activity Relationship (SAR) Insights
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| Benzamide Cl | -Cl | ↑ Cytotoxicity (IC₅₀ ↓ 20%) |
| Imidazole C2 | -CH₃ | ↓ Enzyme inhibition |
Basic Question: What computational tools are recommended for docking studies with this compound?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Parameters: Optimize the imidazole ring’s tautomeric state (1H vs. 3H) using density functional theory (DFT) at the B3LYP/6-31G* level .
- Validation: Compare docking poses with crystallographic data (e.g., PDB ID 4KUD for CYP24A1) to ensure accuracy .
Advanced Question: How to address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
